2-Ethoxy-4-(11-oxo-9-phenyl-7,8,9,10,11,12-hexahydrobenzo[a]acridin-12-yl)phenyl propanoate
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Overview
Description
2-Ethoxy-4-(11-oxo-9-phenyl-7,8,9,10,11,12-hexahydrobenzo[a]acridin-12-yl)phenyl propanoate is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a combination of aromatic and heterocyclic rings, making it an interesting subject for studies in organic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-4-(11-oxo-9-phenyl-7,8,9,10,11,12-hexahydrobenzo[a]acridin-12-yl)phenyl propanoate typically involves multi-step reactions. One common method includes the condensation of 3-ethoxy-4-hydroxybenzaldehyde with naphthalen-2-amine to form Schiff bases. These Schiff bases then react with CH acids such as cyclohexane-1,3-dione to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled environments can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-4-(11-oxo-9-phenyl-7,8,9,10,11,12-hexahydrobenzo[a]acridin-12-yl)phenyl propanoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce certain functional groups, altering the compound’s properties.
Substitution: This reaction can replace specific atoms or groups within the molecule with different ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may result in simpler derivatives of the original compound.
Scientific Research Applications
2-Ethoxy-4-(11-oxo-9-phenyl-7,8,9,10,11,12-hexahydrobenzo[a]acridin-12-yl)phenyl propanoate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its interactions with biological molecules can provide insights into cellular processes and potential therapeutic applications.
Medicine: Research into its pharmacological properties may lead to the development of new drugs.
Mechanism of Action
The mechanism by which 2-Ethoxy-4-(11-oxo-9-phenyl-7,8,9,10,11,12-hexahydrobenzo[a]acridin-12-yl)phenyl propanoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to changes in cellular functions. The specific pathways involved depend on the context of its application, whether in biological systems or industrial processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-4-(11-oxo-7,8,9,10,11,12-hexahydrobenzo[a]acridin-12-yl)phenyl succinate
- 2-Ethoxy-4-[(5-oxo-3-phenyl-1,5-dihydro-1,2,4-triazol-4-ylimino)-methyl]-phenyl-4-methoxybenzoate
Uniqueness
2-Ethoxy-4-(11-oxo-9-phenyl-7,8,9,10,11,12-hexahydrobenzo[a]acridin-12-yl)phenyl propanoate stands out due to its specific combination of aromatic and heterocyclic rings, which confer unique chemical and physical properties. This makes it particularly valuable for research in fields requiring precise molecular interactions and stability .
Properties
Molecular Formula |
C34H31NO4 |
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Molecular Weight |
517.6 g/mol |
IUPAC Name |
[2-ethoxy-4-(11-oxo-9-phenyl-8,9,10,12-tetrahydro-7H-benzo[a]acridin-12-yl)phenyl] propanoate |
InChI |
InChI=1S/C34H31NO4/c1-3-31(37)39-29-17-15-23(20-30(29)38-4-2)32-33-25-13-9-8-12-22(25)14-16-26(33)35-27-18-24(19-28(36)34(27)32)21-10-6-5-7-11-21/h5-17,20,24,32,35H,3-4,18-19H2,1-2H3 |
InChI Key |
UDAHHXGCBCCPQD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)OC1=C(C=C(C=C1)C2C3=C(CC(CC3=O)C4=CC=CC=C4)NC5=C2C6=CC=CC=C6C=C5)OCC |
Origin of Product |
United States |
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